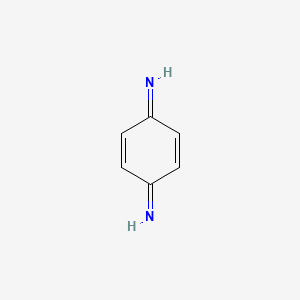
p-Benzoquinone diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzoquinone diimine, also known as 1,4-benzoquinone diimine, is an organic compound with the molecular formula C6H6N2. It is a derivative of benzoquinone where the oxygen atoms are replaced by imine groups. This compound is known for its distinctive yellow to brown crystalline appearance and is soluble in ethanol, acetic acid, and ethyl acetate, but insoluble in cold water, benzene, and gasoline .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Benzoquinone diimine can be synthesized through the oxidative coupling of para-phenylenediamine with an oxidizing agent such as ferricyanide. The reaction typically occurs in an alkaline medium and involves the formation of an intermediate, which then undergoes further oxidation to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of organometallic catalysts. For instance, N,N’-dichloro-benzoquinone diimine can be coupled with Grignard reagents of thiophene using nickel (II) complexes as catalysts. This method yields moderate amounts of the desired product with molecular weights ranging from 4.3 to 7.0 × 10^3 .
Chemical Reactions Analysis
Types of Reactions: p-Benzoquinone diimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoquinone.
Reduction: It can be reduced back to para-phenylenediamine.
Substitution: It can participate in substitution reactions with anilines and other aromatic amines
Common Reagents and Conditions:
Oxidizing Agents: Ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Anilines, dimethylanilines
Major Products Formed:
Oxidation Products: Benzoquinone.
Reduction Products: Para-phenylenediamine.
Substitution Products: Indamine dyes, aminoindoanilines
Scientific Research Applications
p-Benzoquinone diimine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-benzoquinone diimine involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it a versatile compound in various chemical processes. In biological systems, it can interact with thiol, amine, and hydroxyl groups, leading to the formation of reactive oxygen species and subsequent oxidative stress . The electrophilic nature of this compound allows it to form covalent bonds with nucleophilic sites on proteins and DNA, which can result in cytotoxic effects .
Comparison with Similar Compounds
Para-phenylenediamine (PPD): A precursor to p-benzoquinone diimine, used in dye synthesis and hair coloring.
Para-toluenediamine (PTD): A methylated analogue of PPD, also used in dye synthesis.
Benzoquinone: The oxidized form of this compound, used in various chemical reactions.
Uniqueness: this compound is unique due to its ability to form stable complexes with metals and its versatile redox properties. Unlike its precursors, para-phenylenediamine and para-toluenediamine, this compound can participate in a wider range of chemical reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
cyclohexa-2,5-diene-1,4-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFNYGLBKAZUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)C=CC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-73-5 |
Source


|
| Record name | p-Benzoquinone diimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)


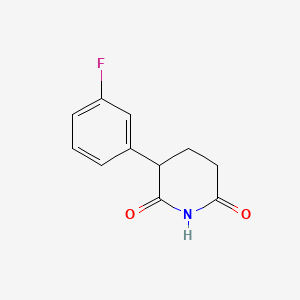


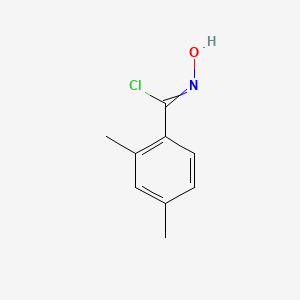
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)

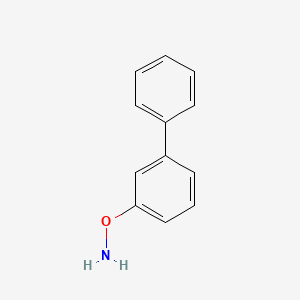
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
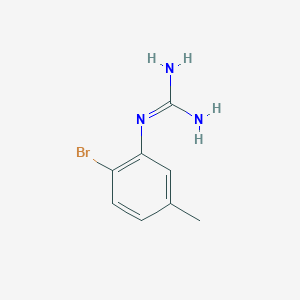
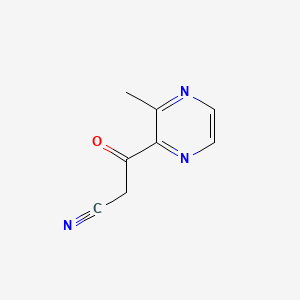
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
